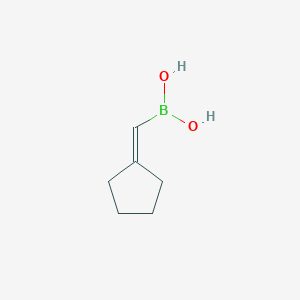

(Cyclopentylidenemethyl)boronic acid

Description

Properties

IUPAC Name |

cyclopentylidenemethylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO2/c8-7(9)5-6-3-1-2-4-6/h5,8-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUHGEUQBHQJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=C1CCCC1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclopentylidenemethyl Boronic Acid and Its Derivatives

Direct Borylation Strategies for Accessing (Cyclopentylidenemethyl)boronic Acid

Direct borylation strategies offer an efficient means to introduce a boronic acid group onto a pre-existing cyclopentylidene framework. These methods are often characterized by their atom economy and procedural simplicity.

Palladium-Catalyzed Cross-Coupling Methods for Vinyl Boronic Acid Synthesis (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Miyaura borylation is a prominent example for the formation of carbon-boron bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.com The resulting products are vinyl boronate esters, which can be subsequently hydrolyzed to the corresponding boronic acids. organic-chemistry.org

The general mechanism of the Miyaura borylation reaction involves a catalytic cycle that begins with the oxidative addition of the vinyl halide to a palladium(0) species. alfa-chemistry.com This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to afford the vinyl boronate ester and regenerate the active palladium(0) catalyst. alfa-chemistry.com The choice of base is crucial for the reaction's success, with potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) being commonly employed. organic-chemistry.orgalfa-chemistry.com These mild bases are thought to facilitate the transmetalation step without promoting undesired side reactions. organic-chemistry.org

The Miyaura borylation is highly valued for its broad functional group tolerance and mild reaction conditions, making it a powerful tool for the synthesis of complex molecules. organic-chemistry.orgalfa-chemistry.com It provides a direct route to vinyl boronic esters from readily available starting materials. organic-chemistry.org For instance, the cross-coupling of 1-halo-2-(cyclopentylidenemethyl)ethene with B2pin2 would directly yield the pinacol (B44631) ester of this compound.

A variety of palladium catalysts and ligands have been developed to optimize the Miyaura borylation for different substrates. organic-chemistry.orgnih.govnih.govresearchgate.net The use of preformed palladium catalysts has been shown to be effective for the synthesis of arylboronic acids from aryl chlorides, a methodology that can be extended to vinyl substrates. organic-chemistry.orgnih.govnih.govresearchgate.net

Table 1: Key Features of Miyaura Borylation for Vinyl Boronic Acid Synthesis

| Feature | Description | References |

| Reactants | Vinyl halides or triflates and a diboron reagent (e.g., B2pin2). | wikipedia.orgalfa-chemistry.com |

| Catalyst | Palladium complexes, such as PdCl2(dppf) or Pd(PPh3)4. | alfa-chemistry.com |

| Base | Mild bases like potassium acetate (KOAc) or potassium phenoxide (KOPh). | organic-chemistry.orgalfa-chemistry.com |

| Product | Vinyl boronate esters, which can be hydrolyzed to vinyl boronic acids. | organic-chemistry.org |

| Advantages | Mild reaction conditions, broad functional group tolerance. | organic-chemistry.orgalfa-chemistry.com |

Metal-Free Catalytic Borylation of Related Unsaturated Hydrocarbons

While palladium catalysis is a dominant strategy, the development of metal-free borylation methods is an area of growing interest due to the potential for reduced cost and toxicity. mdpi.com These approaches often rely on the activation of diboron reagents by Lewis bases or other non-metallic promoters. mdpi.com

For instance, the borylation of alkynes and alkenes can be achieved without transition metals. mdpi.com One approach involves the use of a frustrated Lewis pair (FLP) formed between a sterically hindered Lewis acid and a Lewis base. researchgate.net This FLP can activate a B-H or B-B bond, enabling the borylation of unsaturated substrates. researchgate.net

Another metal-free strategy involves the base-catalyzed borylation of allylic and propargylic alcohols. mdpi.com In the context of synthesizing this compound, a related precursor such as a cyclopentylidene-substituted allene (B1206475) could potentially undergo metal-free borylation. researchgate.net The reaction of such allenes with diboron reagents can proceed in the absence of a transition metal catalyst, offering a more sustainable route to vinyl boronic esters. researchgate.net

Recent research has also explored the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), to promote the borylation of unsaturated compounds. mdpi.com These catalysts can activate diboron reagents, facilitating their addition across double or triple bonds. mdpi.com

Table 2: Comparison of Metal-Catalyzed vs. Metal-Free Borylation

| Aspect | Metal-Catalyzed Borylation | Metal-Free Borylation |

| Catalyst | Typically palladium, rhodium, or iridium complexes. | Lewis acids/bases, organocatalysts, frustrated Lewis pairs. |

| Advantages | High efficiency, broad substrate scope, well-established. | Lower cost, reduced metal contamination, novel reactivity. |

| Challenges | Catalyst cost and removal, potential for side reactions. | Often requires specific substrates, may have lower catalytic activity. |

Directed C-H Borylation Approaches to Cyclopentylidene Moieties

Directed C-H borylation has emerged as a powerful strategy for the selective functionalization of C-H bonds, offering a highly atom-economical approach to organoboron compounds. rsc.orgrsc.org This method involves the use of a directing group within the substrate that coordinates to a metal catalyst, typically iridium or rhodium, and positions it for selective C-H activation and subsequent borylation at a specific site. rsc.orgrsc.orgnih.gov

While most examples of directed C-H borylation focus on aromatic and heteroaromatic substrates, the principles can be extended to aliphatic systems. utexas.edunih.gov For the synthesis of this compound, a substrate containing a cyclopentylidene moiety and a suitable directing group could potentially undergo directed C-H borylation. For example, a directing group attached to the methylidene carbon could direct the borylation to one of the vinylic C-H bonds.

The development of new ligands and catalytic systems is crucial for advancing directed C-H borylation. nih.govelsevierpure.comrsc.org Ligands can be designed to interact with both the metal center and the substrate, providing a high degree of control over the regioselectivity of the reaction. nih.govelsevierpure.com The use of non-covalent interactions between the ligand and the substrate has been shown to be an effective strategy for achieving meta-selective C-H borylation in aromatic systems, a concept that could potentially be adapted for specific C-H functionalization in cyclopentylidene derivatives. nih.govelsevierpure.com

The application of C-H borylation in industrial synthesis is growing, with several examples of its use in the large-scale synthesis of drug candidates. medium.com This highlights the potential of this methodology for the efficient and scalable production of complex organoboron compounds.

Indirect Synthetic Routes via Functional Group Interconversion

Indirect routes to this compound involve the synthesis of a related organoborane followed by a functional group interconversion to generate the desired vinyl boronic acid structure. These methods often provide access to specific isomers that may be difficult to obtain through direct borylation.

Hydroboration-Based Syntheses from Alkenes and Alkynes

Hydroboration is a classic and highly versatile method for the synthesis of organoboranes. masterorganicchemistry.comorgsyn.org The reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. masterorganicchemistry.com The subsequent oxidation or hydrolysis of the resulting organoborane provides access to a wide range of functional groups. masterorganicchemistry.comorgsyn.org

For the synthesis of this compound, the hydroboration of a suitable alkyne precursor is a viable strategy. The hydroboration of a terminal alkyne, such as cyclopentylacetylene, with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by hydrolysis would yield the corresponding vinylboronic acid. acs.org The regioselectivity of the hydroboration of terminal alkynes typically places the boron atom at the terminal carbon, leading to the desired vinyl boronic acid. masterorganicchemistry.com

Alternatively, the hydroboration of an alkene precursor, such as methylenecyclopentane, can also be employed. The hydroboration of alkenes with reagents like pinacolborane (HBpin) can be catalyzed by various transition metals, including iron, cobalt, and copper, as well as by metal-free methods. ed.ac.ukacs.orgrsc.org The resulting alkylborane can then be further functionalized. While direct hydroboration of an exocyclic double bond would lead to a saturated boronic ester, subsequent elimination reactions could potentially generate the desired vinyl boronic acid.

Recent advances in hydroboration chemistry include the development of electrochemical methods, which offer a greener alternative for the synthesis of borylated alkenes without the need for metal catalysts or hydride sources. nih.gov Radical hydroboration has also emerged as a complementary approach for the synthesis of organoboron compounds. rsc.org

Stereoselective Hydroboration for Defined this compound Isomers

The stereochemical outcome of the hydroboration reaction is a key consideration, especially when synthesizing substituted derivatives of this compound. The hydroboration of alkenes and alkynes is typically a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double or triple bond. masterorganicchemistry.com This inherent stereoselectivity can be exploited to control the geometry of the resulting vinyl boronic acid.

For substituted cyclopentylidene precursors, the stereoselectivity of the hydroboration can be influenced by the steric and electronic properties of the substituents. By carefully choosing the hydroborating agent and reaction conditions, it is possible to achieve high levels of stereocontrol. For example, the use of bulky hydroborating agents can enhance the selectivity for addition to the less sterically hindered face of a double bond.

Furthermore, catalytic asymmetric hydroboration has been developed to access chiral organoboronates with high enantioselectivity. acs.org While this is more relevant for the synthesis of chiral boronic esters, the principles of stereocontrol are applicable to the synthesis of specific isomers of this compound. For instance, the hydroboration of a chiral, substituted cyclopentylidene derivative could lead to the formation of a specific diastereomer of the corresponding boronic acid.

Conversion from Organometallic Precursors (e.g., Grignard, Lithium Reagents)

The synthesis of boronic acids from organometallic precursors is a fundamental and widely practiced transformation in organic chemistry. This approach typically involves the reaction of a highly nucleophilic organometallic species with an electrophilic boron source, most commonly a trialkyl borate (B1201080).

Grignard Reagents: The use of Grignard reagents (RMgX) for the synthesis of boronic acids is a classic method. For this compound, the corresponding Grignard reagent, cyclopentylidenemethylmagnesium halide, would be prepared by reacting the appropriate cyclopentylidenemethyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This organomagnesium compound is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The initial reaction forms a boronate ester complex, which upon acidic aqueous workup, hydrolyzes to yield the target this compound. A significant challenge with Grignard reagents is their high reactivity, which can lead to the formation of byproducts from multiple additions to the boron center. google.com To circumvent this, an excess of the trialkyl borate is often used. google.com The process must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

A general patented procedure for preparing boronic acids using Grignard reagents involves the slow addition of the Grignard solution to a solution of boric acid ester in an ether solvent at very low temperatures (e.g., -30°C to -60°C). google.com Subsequent hydrolysis under controlled pH conditions yields the final boronic acid. google.com

Organolithium Reagents: Organolithium reagents offer a powerful alternative for the synthesis of boronic acids, often providing higher yields and cleaner reactions compared to Grignard reagents. The synthesis of this compound via an organolithium intermediate would involve the preparation of cyclopentylidenemethyllithium. This can be achieved through a halogen-lithium exchange from the corresponding halide or by direct deprotonation of a suitable precursor.

This highly reactive organolithium species is then quenched with a trialkyl borate. The reaction is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions. organic-chemistry.org The resulting lithium boronate complex is subsequently hydrolyzed with an aqueous acid to afford the desired boronic acid. acs.org The use of organolithium chemistry is particularly amenable to modern techniques like flow synthesis. organic-chemistry.orgnih.gov

| Precursor Type | Reagents | Typical Conditions | Product | Key Considerations |

| Grignard Reagent | 1. Cyclopentylidenemethyl halide, Mg, Ether | 1. Reflux in ether | Cyclopentylidenemethylmagnesium halide | Requires strictly anhydrous conditions. libretexts.org |

| 2. Trialkyl borate, then H₃O⁺ | 2. Low temperature (-60°C to 0°C), then acidic workup | This compound | Risk of multiple alkyl additions to boron. google.com | |

| Organolithium Reagent | 1. Cyclopentylidenemethyl halide, n-BuLi or t-BuLi | 1. Low temperature (-78°C) in THF | Cyclopentylidenemethyllithium | Highly reactive; requires low temperatures. organic-chemistry.org |

| 2. Trialkyl borate, then H₃O⁺ | 2. Low temperature (-78°C), then acidic workup | This compound | Often provides cleaner reactions and higher yields. acs.org |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the cyclopentyl ring or at an adjacent position, opens avenues for their use in asymmetric synthesis and as chiral building blocks. This requires the use of enantioselective or diastereoselective methodologies.

Enantioselective Synthesis: This approach aims to produce a single enantiomer of a chiral molecule. For analogs of this compound, this could be achieved through several strategies:

Catalytic Asymmetric Reactions: Transition metal catalysis using chiral ligands is a powerful tool. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has been used to construct chiral seven-membered rings with high enantioselectivity. rsc.org A similar strategy could potentially be adapted to create chiral cyclopentane (B165970) rings functionalized with a boronic acid precursor. Nickel-catalyzed desymmetrizing reactions of prochiral starting materials, such as alkynyl malonate esters reacting with arylboronic acids, can produce highly functionalized chiral cyclopent-2-enones. nih.gov These products could then be further elaborated to yield chiral boronic acid analogs.

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction. google.com After the desired stereocenter is set, the auxiliary is removed. For example, a chiral auxiliary could be incorporated into the cyclopentane ring precursor, guiding a subsequent borylation step to occur stereoselectively.

Diastereoselective Synthesis: This method is used when a molecule already contains a stereocenter, and a new stereocenter is introduced in a controlled manner relative to the existing one.

Substrate Control: An existing chiral center in a precursor molecule can direct the approach of reagents. For example, a chiral cyclopentane derivative could undergo a diastereoselective reaction to introduce the boronic acid-bearing side chain.

1,2-Boronate Rearrangement: Recent methods have shown the diastereoselective synthesis of polysubstituted cyclopropanes via a 1,2-boronate rearrangement. nih.gov This type of rearrangement chemistry, where a substituent on a boron ate-complex migrates to an adjacent carbon, could be exploited in the synthesis of complex, stereodefined alicyclic boronic acids.

The development of these selective syntheses is crucial for accessing optically pure boronic acid derivatives for applications in pharmaceuticals and materials science.

| Strategy | Method | Description | Potential Application for Chiral Analogs |

| Enantioselective | Chiral Metal Catalysis | A chiral ligand complexed to a metal (e.g., Rh, Ni) catalyzes the reaction, favoring the formation of one enantiomer. rsc.orgnih.gov | Asymmetric synthesis of a substituted cyclopentane ring followed by introduction of the boronic acid moiety. |

| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction. google.com | Guiding the stereoselective borylation of a cyclopentane precursor. | |

| Diastereoselective | Substrate Control | An existing stereocenter in the substrate dictates the stereochemistry of a newly formed center. | Diastereoselective functionalization of a pre-existing chiral cyclopentane derivative. |

| 1,2-Boronate Rearrangement | Migration of a group from boron to an adjacent carbon in a boronate complex to form a new C-C bond with stereocontrol. nih.gov | Construction of a stereochemically complex cyclopentyl framework bearing the boronic acid group. |

Sustainable and Green Chemistry Approaches in this compound Production

Modern chemical synthesis increasingly emphasizes sustainability, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. These principles are being applied to the production of boronic acids.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for hazardous or fast reactions like those involving organolithium intermediates. organic-chemistry.orgnih.gov This technology is well-suited for the synthesis of boronic acids.

A typical flow setup for boronic acid synthesis involves pumping streams of the starting halide and an organolithium reagent (like n-BuLi or t-BuLi) through a microreactor where they mix and react rapidly to form the lithiated intermediate. organic-chemistry.org This stream is then immediately mixed with a third stream containing an electrophile, such as trimethyl borate. acs.org The extremely fast mixing and superior heat transfer in microreactors allow for precise control over reaction conditions, leading to higher yields and purity. acs.org

Research has demonstrated that this method can achieve reaction times of less than one second with remarkable throughput, on the order of grams per minute. nih.govacs.org This "flash chemistry" approach mitigates risks associated with handling large quantities of pyrophoric organolithium reagents in batch mode and allows for safe and efficient scaling. organic-chemistry.orgnih.gov The modular nature of flow systems also allows for "telescoping" multiple reaction steps, where the output from one reactor flows directly into the next, eliminating intermediate workup and purification steps. diva-portal.orgmdpi.com

Key Findings from Flow Synthesis of Boronic Acids: organic-chemistry.orgacs.org

| Parameter | Flow Chemistry Approach | Batch Chemistry Approach |

| Reaction Time | < 1 second to a few minutes | Minutes to hours |

| Temperature Control | Excellent, rapid heat dissipation | Difficult, potential for hot spots |

| Safety | Enhanced, small reaction volumes at any given time | Risks associated with handling large volumes of reactive intermediates |

| Scalability | Straightforward (sizing-up or numbering-up) researchgate.net | Often requires significant re-optimization |

| Throughput | High (e.g., ~60 g/h) organic-chemistry.org | Limited by vessel size and safety |

Aqueous Media: Traditionally, the synthesis of boronic acids, especially via organometallic precursors, requires strictly anhydrous organic solvents. However, developing synthetic routes in aqueous media is a key goal of green chemistry. While the direct synthesis of this compound in water via Grignard or organolithium reagents is not feasible, alternative methods for other borylation reactions are emerging. For example, palladium-catalyzed methods for creating arylboronic acids have been developed that utilize tetrahydroxydiboron (B82485) in ethanol, not requiring the strict exclusion of water. nih.gov Furthermore, certain multicomponent reactions, like the Passerini reaction, have been successfully employed to synthesize complex boron-containing molecules in an aqueous environment, using unprotected boronic acid building blocks. nih.gov These approaches avoid the use of large quantities of volatile organic solvents and can simplify purification procedures.

Advanced Applications of Cyclopentylidenemethyl Boronic Acid in Complex Molecular Synthesis

Strategic Incorporation of (Cyclopentylidenemethyl)boronic Acid in Natural Product Synthesis

The cyclopentane (B165970) motif is a core structural feature in a vast array of natural products. Boronic acids, particularly those integrated into cyclic frameworks, serve as powerful intermediates for the stereocontrolled synthesis of these complex molecules. While direct total syntheses employing this compound are still an emerging area of research, the utility of closely related cyclopentyl boronic esters has been decisively demonstrated.

A notable example is the asymmetric total synthesis of (+)-herbertene-1,14-diol, a natural product containing a densely substituted cyclopentane ring. In this synthesis, a key strategic step involves the creation of a cyclopentyl boronic ester with contiguous, fully substituted stereocenters. nih.govbris.ac.uknih.govresearchgate.net This methodology, which relies on an electrophile-induced ring contraction of a cyclic alkenyl boronate complex, showcases the potential for building complex cyclopentanoid structures with high levels of stereocontrol. nih.govnih.gov

The this compound structure is well-suited for similar strategic applications. Its exocyclic double bond can be subjected to various stereoselective transformations (e.g., epoxidation, dihydroxylation, or hydrogenation) to install desired stereocenters. Subsequently, the boronic acid group can be used in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to attach complex side chains or build larger molecular frameworks. This dual functionality makes it a promising building block for accessing a variety of cyclopentanoid natural products. researchgate.netnih.govrsc.org

Table 1: Potential Synthetic Strategies for Natural Product Synthesis

| Synthetic Strategy | Role of this compound | Potential Natural Product Target Class |

| Suzuki-Miyaura Coupling | Provides the cyclopentylidenemethyl fragment for coupling with aryl or vinyl halides. | Prostaglandins, Terpenoids |

| Asymmetric Dihydroxylation | The double bond is converted to a chiral diol, setting key stereocenters. | Iridoids, Sesquiterpenes |

| Tandem Cyclization/Coupling | Acts as a linchpin, participating in an intramolecular cyclization followed by an intermolecular coupling reaction. | Fused-ring cyclopentanoids |

| Conjugate Addition | The alkenylboronic acid can act as a Michael acceptor to form complex adducts. | Steroids, Alkaloids |

Utilization as a Precursor for Functional Organic Materials

The unique electronic and structural properties of organoboron compounds make them valuable precursors for a wide range of functional organic materials, including polymers and advanced porous networks.

Alkenylboronic acids, such as this compound, are valuable monomers for radical polymerization. The vacant p-orbital on the boron atom can stabilize the chain-growth radical, facilitating polymerization of otherwise challenging unconjugated alkene structures. researchgate.netoup.comoup.com This allows for the creation of polymers with boronic acid functionalities directly attached to the polymer backbone. researchgate.net

These boron-containing polymers have several unique properties:

Post-Polymerization Modification: The carbon-boron bond in the polymer side chains can be cleaved and replaced with other functional groups (e.g., hydroxyl groups), enabling the synthesis of novel polymers that are difficult to access through conventional methods. oup.comoup.com

Stimuli-Responsiveness: The Lewis acidic nature of the boron center can be exploited to create polymers that respond to external stimuli, such as changes in pH or the presence of diols. nih.gov This has applications in sensors and controlled-release systems.

Self-Healing Materials: Boronic acids can undergo reversible self-condensation to form boroxine rings, a reaction that can be used to create cross-linked polymer networks with self-healing capabilities. nih.gov

The incorporation of the this compound monomer specifically would introduce a bulky, alicyclic group into the polymer side chain, potentially influencing the material's thermal properties, solubility, and morphology.

Boronic acids are foundational building blocks for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous materials with highly ordered structures. rsc.orgtcichemicals.com The formation of COFs often relies on the reversible condensation reactions of boronic acids, either through self-condensation to form boroxine rings or condensation with diols (like catechols) to form boronate esters. tcichemicals.comresearchgate.netmsu.edu These reversible reactions allow for "error correction" during the synthesis, leading to highly crystalline materials. researchgate.net

Utilizing an unsaturated linker like this compound in COF synthesis could lead to materials with novel properties:

Pore Environment Modification: The cyclopentylidene group would project into the pores of the COF, modifying the internal chemical environment and potentially influencing the material's selectivity for gas sorption or guest binding.

Post-Synthetic Functionalization: The double bond within the COF pores would be available for post-synthetic modification, allowing for the covalent attachment of other functional groups after the framework has been constructed.

Framework Dimensionality: The non-planar and flexible nature of the cyclopentane ring could influence the topology of the resulting framework, potentially favoring the formation of 3D networks over layered 2D structures. The transformation from 2D to 3D frameworks can be triggered by altering the hybridization state of the boron atom. nih.gov

Development of Specialized Reagents and Ligands Derived from this compound

The reactivity of both the boronic acid and the alkene moiety allows for the transformation of this compound into a variety of specialized reagents and ligands for use in catalysis and chemical biology.

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. While this compound is achiral, it serves as a versatile scaffold for the synthesis of chiral ligands. nih.govrsc.org The exocyclic double bond is a key handle for introducing chirality. For instance, asymmetric hydroamidation or dihydroxylation of the alkene can install stereocenters on the cyclopentane ring, which can then be further elaborated into chiral ligands. nih.govresearchgate.net

The boronic acid itself can be a key component of the final ligand or a synthetic intermediate. In some catalytic systems, boronic acids participate directly in the catalytic cycle. acs.org In others, the boronic acid can be transformed into other functional groups necessary for ligand design. The development of ligands derived from this scaffold could provide new tools for a range of enantioselective transformations, including conjugate additions and allylic substitutions. rsc.orgacs.org

Table 2: Potential Pathways to Chiral Ligands

| Derivatization Method | Intermediate Structure | Potential Ligand Class | Target Reaction |

| Asymmetric Dihydroxylation | Chiral 1,2-diol on cyclopentane ring | Chiral Diol Ligands, Diphosphine Ligands (after further steps) | Asymmetric Hydrogenation, Allylic Alkylation |

| Asymmetric Hydroamidation | Chiral α-aminoboronate | Amino-alcohol Ligands, Amide Ligands | Asymmetric Addition to Aldehydes |

| Diels-Alder Reaction | Fused bicyclic system with defined stereochemistry | Bidentate P,N or P,P Ligands | Asymmetric C-H Functionalization |

This compound is an excellent starting point for creating complex molecular scaffolds for applications in chemical biology and materials science. nih.govdigitellinc.com A particularly powerful method for its elaboration is "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

To make the scaffold "clickable," the cyclopentane ring or the methyl group can be functionalized with either an azide or a terminal alkyne. The resulting molecule can then be readily conjugated to other molecules (e.g., fluorescent dyes, biomolecules, or polymer surfaces) that bear the complementary functional group. nih.govresearchgate.net

The boronic acid group itself adds another layer of functionality. It can serve as a recognition motif for diol-containing molecules like carbohydrates, or it can act as a catalytic group, facilitating nearby reactions through intramolecular catalysis. nih.govresearchgate.net This dual-purpose nature—a "clickable" handle combined with a functional boronic acid—makes derivatives of this compound highly valuable for constructing complex probes, sensors, and bioconjugates. nih.govnih.gov

Computational and Theoretical Studies on Cyclopentylidenemethyl Boronic Acid Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of (Cyclopentylidenemethyl)boronic acid over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and the nature of its interactions with solvent molecules or other chemical species.

For this compound, MD simulations could reveal the preferred conformations of the cyclopentylidene ring and the orientation of the boronic acid group. This information is important as the molecule's conformation can significantly influence its reactivity. Furthermore, in condensed phases, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding between boronic acid moieties or with solvent molecules, which can play a critical role in the compound's bulk properties and reactivity.

Advanced Analytical and Spectroscopic Methodologies for Cyclopentylidenemethyl Boronic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Investigations

High-resolution NMR spectroscopy is a cornerstone technique for the structural and mechanistic study of (Cyclopentylidenemethyl)boronic acid. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, offer detailed insights into the molecular framework, stereochemistry, and electronic environment of the boron center.

Research Findings: In stereochemical investigations, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the spatial relationships between protons, which is crucial for determining the E/Z configuration of the exocyclic double bond. The coupling constants (J-values) between olefinic and allylic protons in ¹H NMR spectra provide further conformational information.

For mechanistic studies, NMR serves as a powerful tool for monitoring reaction progress in real-time. For instance, the complexation of the boronic acid with diols can be observed by monitoring the change in the ¹¹B NMR chemical shift. nih.gov The trigonal planar boronic acid (sp² hybridized boron) typically shows a broad signal at a lower chemical shift, which shifts significantly upon formation of a tetrahedral boronate ester (sp³ hybridized boron). nih.gov This transformation is fundamental to understanding the reactivity and binding phenomena of boronic acids. nih.gov ¹⁷O NMR has also been utilized to investigate equilibria in solutions of substituted phenylboronic acids and their derivatives, providing data on the electronic environment of the oxygen atoms. rsc.org

Interactive Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~5.50 | t | ~2.0 | =CH-B |

| ¹H | ~2.30-2.40 | m | - | Allylic CH₂ (2H) |

| ¹H | ~2.20-2.30 | m | - | Allylic CH₂ (2H) |

| ¹H | ~1.60-1.75 | m | - | Homoallylic CH₂ (4H) |

| ¹³C | ~145.0 | s | - | C=CH-B |

| ¹³C | ~120.0 (broad) | s | - | =CH-B |

| ¹³C | ~38.0 | s | - | Allylic CH₂ |

| ¹³C | ~33.0 | s | - | Allylic CH₂ |

| ¹³C | ~26.0 | s | - | Homoallylic CH₂ |

| ¹¹B | ~28.0 (broad) | s | - | B(OH)₂ |

Mass Spectrometry (MS) Techniques for Complex Reaction Mixture Analysis and Identification of Intermediates

Mass spectrometry is an essential tool for the analysis of complex reaction mixtures involving this compound, enabling the identification of transient intermediates and byproducts. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently employed. nih.gov

Research Findings: In synthetic applications, such as Suzuki-Miyaura cross-coupling reactions, ESI-MS can detect key catalytic intermediates. nih.gov While MS does not provide direct structural information like NMR, it offers unparalleled sensitivity and the ability to determine elemental composition with high accuracy. nih.gov Boronic acids can be challenging to analyze directly due to their propensity to form boroxines (cyclic anhydrides) or undergo dehydration in the gas phase. Therefore, derivatization, such as the formation of pinacol (B44631) esters, is often used to improve stability and ionization efficiency for MS analysis. nih.gov

LC-MS/MS methods have been developed for the trace-level quantification of boronic acids. scirp.orgsciex.com These methods often utilize multiple reaction monitoring (MRM) in negative ion mode for high sensitivity and selectivity, which is crucial for impurity profiling in pharmaceutical applications. scirp.orgsciex.com The analysis of underivatized boronic acids can be achieved using ESI in negative mode, detecting the deprotonated molecular ions. scirp.org

Interactive Table: Hypothetical MS Data for Intermediates in a Suzuki Coupling Reaction

| Intermediate/Product | Formula | Ionization Mode | Calculated m/z |

| This compound | C₆H₁₁BO₂ | ESI- | 125.08 (M-H)⁻ |

| Boroxine Trimer | C₁₈H₂₇B₃O₃ | ESI+ | 324.23 (M+H)⁺ |

| Pinacol Ester Derivative | C₁₂H₂₁BO₂ | ESI+ | 209.17 (M+H)⁺ |

| Oxidative Addition Complex (with Ar-X, PdL₂) | CₓHᵧBOPdL₂X | ESI+ | Varies |

| Final Coupled Product (with Ar-group) | C₁₂H₁₄ (Ar=Ph) | ESI+ | 159.12 (M+H)⁺ |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides definitive, high-resolution structural information about molecules in the solid state. While obtaining suitable single crystals of this compound itself can be challenging, its stable derivatives, such as boronate esters (e.g., pinacol or diethanolamine esters), are often amenable to crystallographic analysis.

Research Findings: The crystal structures of boronic acid derivatives reveal precise bond lengths, bond angles, and torsional angles. wiley-vch.devt.edu A key structural feature of boronic acids is their ability to form extensive hydrogen-bonding networks. In the solid state, many phenylboronic acids form dimeric structures through pairs of O-H···O hydrogen bonds between the boronic acid groups. vt.edunih.gov These dimers can further assemble into layered or three-dimensional structures. nih.gov X-ray analysis of derivatives confirms the geometry around the boron atom—trigonal planar for sp²-hybridized boron and tetrahedral for sp³-hybridized boron in boronate complexes. nih.govresearchgate.net This information is critical for understanding intermolecular interactions and designing crystal engineering strategies.

Interactive Table: Representative Crystallographic Data for a Boronic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| B-O Bond Length (Å) | 1.36 - 1.38 |

| B-C Bond Length (Å) | 1.56 - 1.58 |

| O-B-O Angle (°) | ~118 - 122 |

| C-B-O Angle (°) | ~117 - 121 |

Advanced Chromatographic Methods for Stereoisomer Separation and Purity Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation of stereoisomers and the assessment of purity for this compound.

Research Findings: Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. However, boronic acids can present analytical challenges due to their potential for on-column degradation or interaction with silica surfaces. nih.gov Specialized columns and mobile phase conditions, such as highly basic mobile phases or the use of ion-pairing reagents, have been developed to overcome these issues. nih.gov A systematic screening protocol using different columns and mobile phase pH values can streamline method development for separating multiple boronic acid compounds.

For the separation of stereoisomers, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and enabling their separation. ntu.edu.sg Alternatively, derivatization with a chiral agent can be performed to create diastereomers, which can then be separated on a standard achiral column. ntu.edu.sgnih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, often requiring derivatization to increase the volatility of the boronic acid. chromatographyonline.com

Interactive Table: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Future Research Directions and Emerging Paradigms in Cyclopentylidenemethyl Boronic Acid Chemistry

Expansion of Substrate Scope and Reaction Diversity for Stereodefined Products

A primary objective in contemporary organic synthesis is the development of reactions that are both general and highly selective. For vinyl boronic acids like (Cyclopentylidenemethyl)boronic acid, future efforts will concentrate on broadening the range of compatible reaction partners and diversifying the types of transformations to yield products with precisely controlled three-dimensional structures (stereodefined products).

Current research has demonstrated the potential for diastereodivergent synthesis of cyclopentyl boronic esters, where simple variations in reaction solvent can lead to the formation of different diastereomers. researchgate.net This level of control is crucial for creating complex molecules with multiple contiguous stereocenters. Future work will likely explore a wider array of electrophiles and cyclic alkenyl boronate complexes to further expand the library of accessible cyclopentane (B165970) structures. researchgate.net

The development of novel catalytic systems is paramount to this goal. For instance, nickel-catalyzed three-component reactions have shown promise in constructing multisubstituted C-vinyl glycosides with a broad substrate scope and excellent functional group tolerance. acs.org Applying similar strategies to this compound could open pathways to novel glycosylated compounds. The investigation into different ligands and reaction conditions will be crucial to accommodate a wider range of alkynes and glycosyl donors. acs.org Furthermore, data science tools are being employed to guide the selection of substrates to efficiently explore and define the scope of new catalytic transformations. acs.org

Table 1: Examples of Reaction Parameters Influencing Stereoselectivity

| Parameter | Influence on Outcome | Research Example |

|---|---|---|

| Solvent | Can control diastereoselectivity in ring-contractive 1,2-metallate rearrangements. | Diastereodivergent synthesis of cyclopentyl boronic esters. researchgate.net |

| Ligand | Tridentate pincer ligands in nickel catalysis can prevent side reactions and control stereochemistry. | Regio- and diastereoselective construction of C-vinyl glycosides. acs.org |

| Catalyst | Ruthenium/Me-BIPAM catalyst systems afford high yields and enantioselectivities in asymmetric additions. | Enantioselective addition of arylboronic acids to form chiral isobenzofuranones. researchgate.net |

The ultimate goal is to create a predictable and versatile toolkit of reactions that allow chemists to use this compound as a building block for a vast array of complex, stereochemically defined molecules for applications in medicine and materials science.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.netijsetpub.com These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and suggest optimal conditions, thereby accelerating the pace of discovery. researchgate.netnih.gov

For reactions involving this compound, ML models can be trained to predict key outcomes such as yield and selectivity. eurekalert.orgnih.gov By inputting information about the reactants, catalysts, solvents, and temperature, an algorithm can forecast the most likely product and its abundance. acs.org This predictive power saves significant time and resources by reducing the need for extensive trial-and-error experimentation. researchgate.net

Active learning, a subset of machine learning, is particularly promising for reaction optimization. nih.govduke.edu In this approach, the algorithm suggests a small number of initial experiments. Based on the results, it updates its model and proposes the next set of experiments that are most likely to lead to improved conditions. duke.edu This iterative process can rapidly identify the optimal parameters for a given transformation, even with limited initial data. nih.govduke.edu This methodology could be applied to optimize complex reactions, such as the stereoselective functionalization of this compound.

Table 2: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Potential Impact |

|---|---|

| Forward Prediction | Predicts the major product of a reaction given the starting materials and conditions, validating synthetic routes. acs.org |

| Retrosynthesis Planning | Suggests potential synthetic pathways to create a target molecule from simpler, available precursors. nih.gov |

| Reaction Optimization | Identifies optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity using algorithms like Bayesian optimization or active learning. nih.govbeilstein-journals.orgnih.gov |

| Catalyst Discovery | Accelerates the identification of new and more efficient catalysts by screening virtual libraries of potential candidates. researchgate.net |

As more high-quality reaction data becomes available, the predictive accuracy of these models will continue to improve, making AI and ML indispensable tools for chemists working with this compound and other organoboron reagents.

Exploration of Bio-inspired Catalysis and Biocompatible Transformations

Nature provides a rich source of inspiration for developing new and sustainable chemical transformations. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes, while biocompatible transformations aim to perform reactions in aqueous media and under physiological conditions, even within living organisms. scitechdaily.com Boronic acids, including this compound, are well-suited for this burgeoning field due to their unique chemical properties and inherent biocompatibility. mdpi.comacs.org

Researchers are developing artificial enzymes by incorporating unnatural amino acids containing boronic acid groups into proteins. techexplorist.com These "new-to-nature" enzymes can catalyze reactions not found in biology with high enantioselectivity. scitechdaily.comtechexplorist.com By placing the this compound moiety within the chiral environment of an enzyme, it may be possible to direct its reactivity in ways that are impossible to achieve with conventional catalysts. techexplorist.com Other bio-inspired approaches use photocatalysts, like flavins, to generate carbon-centered radicals from boronic acids in aqueous media for use in C-C bond formation. researchgate.netacs.org

The ability of boronic acids to form reversible covalent bonds with diols is key to their use in biocompatible settings. google.com This interaction allows them to target and react with specific biomolecules like sugars and glycoproteins. mdpi.comacs.org This has led to the development of boronic acid-based sensors and drug delivery systems. google.com Future research could explore using this compound in bioconjugation reactions to label proteins or other biomolecules, taking advantage of its unique steric and electronic properties. nih.gov The development of transformations that proceed under mild, aqueous conditions is a critical step toward realizing the full potential of this compound in chemical biology and medicine. nih.govpnas.org

Design of Next-Generation this compound Derivatives for Novel Chemical Functions

The rational design and synthesis of new derivatives is a cornerstone of chemical innovation. By strategically modifying the core structure of this compound, it is possible to create next-generation molecules with tailored properties and novel functions. nih.govresearchgate.net

One promising avenue is the development of derivatives for medicinal chemistry. Boronic acids are already present in several FDA-approved drugs, and their ability to act as enzyme inhibitors is well-established. mdpi.commdpi.com By incorporating the cyclopentylidene scaffold and appending various functional groups, novel boronic acid derivatives can be designed as potent and selective inhibitors for a range of therapeutic targets. acs.orgmdpi.comnih.gov For example, complex boronic acid derivatives can be synthesized via multicomponent reactions, allowing for the rapid creation of diverse molecular libraries for biological screening. researchgate.net

In materials science, the unique electronic properties of the boron atom can be harnessed to create functional materials. For instance, this compound derivatives could be incorporated into polymers to create materials with specific sensing capabilities or unique electronic properties. acs.orgmdpi.com The synthesis of boronic chalcones, for example, has led to compounds with interesting photophysical properties and potential applications as fluorescent probes. acs.orgmdpi.com By exploring different synthetic strategies, such as the direct decarboxylative borylation of carboxylic acids, chemists can access a wider range of functionalized building blocks for these applications. researchgate.netnih.gov

Table 3: Potential Applications of Novel this compound Derivatives

| Application Area | Design Strategy | Potential Function |

|---|---|---|

| Medicinal Chemistry | Incorporate pharmacophores; synthesize peptidyl derivatives. | Enzyme inhibition (e.g., for anticancer or antibacterial agents). mdpi.comnih.gov |

| Chemical Sensing | Integrate fluorophores or chromophores. | Fluorescent sensors for saccharides or other biologically relevant diols. acs.org |

| Materials Science | Polymerize or copolymerize functionalized derivatives. | Create responsive polymers or materials with unique optical/electronic properties. mdpi.com |

| Catalysis | Attach to solid supports or incorporate into larger catalytic structures. | Develop recyclable or enzyme-like polymer catalysts. nih.gov |

The continued exploration of synthetic methodologies will be critical to unlocking the full potential of this compound and its future derivatives. nih.govnih.gov

Q & A

Q. How can visible light modulate boronic acid-diol equilibria for spatiotemporal control in drug delivery?

- Methodology : Synthesize azobenzene-boronic acid hybrids (e.g., 2,6-dimethoxy derivatives). Irradiation with red light (λ = 650 nm) induces E→Z isomerization, enhancing diol binding affinity by >20-fold. Revert with blue light (λ = 450 nm) .

- Application : Demonstrated in "catch-and-release" of fluorophore-tagged diols in hydrogels, enabling light-controlled drug release .

Q. What advanced sequencing techniques resolve branched peptide boronic acids with multiple boron moieties?

- Methodology : Combine MALDI-MS/MS with collision-induced dissociation (CID) to fragment derivatized peptides (e.g., DHB esters). Use isotopic labeling (¹⁰B/¹¹B) to distinguish boronic acid clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.